![molecular formula C21H21NO B14682850 {2-[(Methylamino)methyl]phenyl}(diphenyl)methanol CAS No. 28504-92-9](/img/structure/B14682850.png)
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and a diphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Methylamino)methyl]phenyl}(diphenyl)methanol typically involves the reaction of benzyl chloride with diphenylmethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of diphenylmethanol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which {2-[(Methylamino)methyl]phenyl}(diphenyl)methanol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further affecting the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl alcohol: Similar structure but lacks the diphenyl group.
Diphenylmethanol: Similar structure but lacks the methylamino group.
Phenylmethanol: Similar structure but lacks the diphenyl and methylamino groups.
Uniqueness
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol is unique due to the presence of both a methylamino group and a diphenyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
28504-92-9 |
|---|---|
Molekularformel |
C21H21NO |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
[2-(methylaminomethyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C21H21NO/c1-22-16-17-10-8-9-15-20(17)21(23,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15,22-23H,16H2,1H3 |
InChI-Schlüssel |
QPCKXEFDRLQNFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
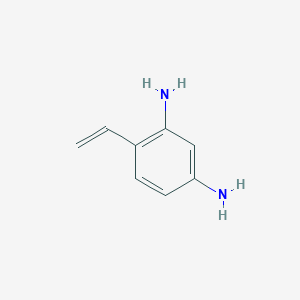
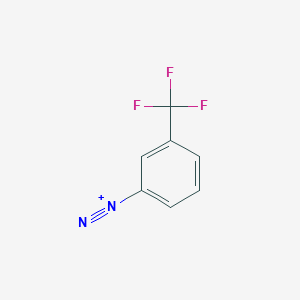
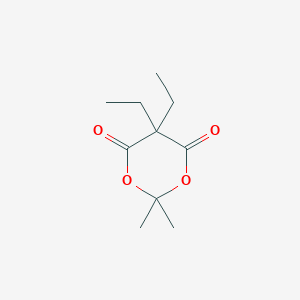
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
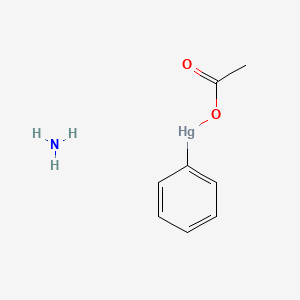
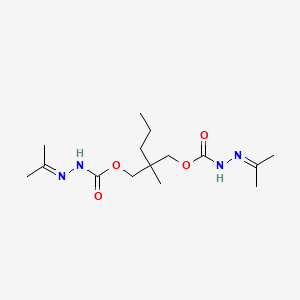
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)

![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)
